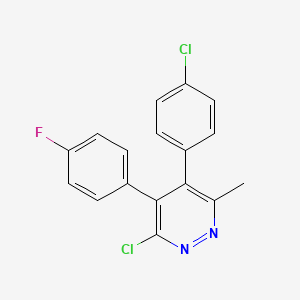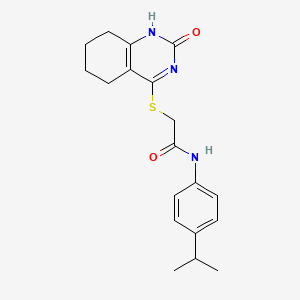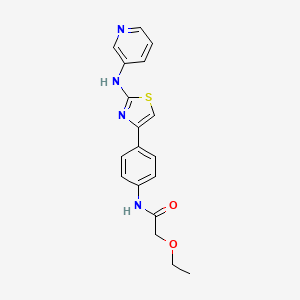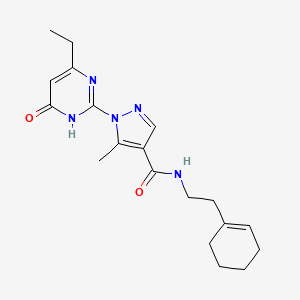
3-Chloro-5-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves chlorination, aminisation, and reactions with various aromatic aldehydes, as seen in the synthesis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative . Another study describes the preparation of a pyridazine compound by reacting a chlorophenyl-pyridazine carboxylic acid with chloroformate ethyl ester and benzoyl hydrazine . These methods could potentially be adapted for the synthesis of "3-Chloro-5-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methylpyridazine."
Molecular Structure Analysis
Crystallographic techniques have been used to determine the structure of similar compounds, such as a pyrazole-3-carboxylic acid derivative, which crystallizes in the triclinic space group . Another compound, a pyrazolo[1,5-a]pyrimidin-7-amine, also crystallizes in the triclinic system . These studies suggest that the compound of interest may also crystallize in a similar manner, with potential for detailed structural analysis through X-ray crystallography.
Chemical Reactions Analysis
The reactivity of chloro, fluoro substituted compounds has been explored, with chalcones, acetylpyrazolines, and aminopyrimidines being synthesized from related triazine derivatives . The presence of chloro and fluoro substituents can influence the electronic properties of the molecules, affecting their reactivity in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, NMR, and MS . Theoretical calculations, such as DFT, have been employed to predict vibrational frequencies, molecular electrostatic potential maps, and thermodynamic properties . These studies provide a foundation for understanding the properties of "3-Chloro-5-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methylpyridazine," which may exhibit similar characteristics due to the presence of analogous functional groups and substituents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research has explored the synthesis and structural analysis of compounds related to 3-Chloro-5-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methylpyridazine. For instance, studies have been conducted on the synthesis, spectral analysis, and quantum chemical studies on similar molecular structures, emphasizing the importance of molecular geometry and chemical reactivity in such compounds (Satheeshkumar et al., 2017).
Crystal Structure and Compound Formation
- The crystal structure and formation of compounds closely related to 3-Chloro-5-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methylpyridazine have been extensively studied. Investigations include the synthesis and crystal structure of N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, providing insights into the molecular structure and interactions of such compounds (Zou Xia, 2001).
Photo Physical Properties and Computational Calculations
- The photo physical properties and computational calculations are vital aspects of research on this chemical. Studies have included detailed analysis of the FT-NMR spectra and computational calculations using methods like B3LYP with 6-311G basis set in gas phase to understand the properties of similar compounds (Satheeshkumar et al., 2017).
Synthesis of Related Derivatives
- Research has also delved into the synthesis of various derivatives that share structural similarities. This includes the creation of novel 4(3H)-quinazolinone derivatives, which broadens our understanding of the chemical framework and potential applications of compounds related to 3-Chloro-5-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methylpyridazine (Farag et al., 2012).
Implications in Antimicrobial and Antitumor Activities
- Some derivatives and related compounds have been evaluated for their antimicrobial and antitumor activities. This aspect of research highlights the potential therapeutic applications of these compounds in medicine (El-Moneim et al., 2011).
Eigenschaften
IUPAC Name |
3-chloro-5-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2/c1-10-15(11-2-6-13(18)7-3-11)16(17(19)22-21-10)12-4-8-14(20)9-5-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCOOMVBEQGGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=N1)Cl)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/no-structure.png)

![N-cyclopentyl-2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B3003719.png)

![N-(4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B3003723.png)

![1-[(1S)-1-Azidoethyl]-3-fluorobenzene](/img/structure/B3003725.png)

![4-(4-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3003730.png)
![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3003732.png)


![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3003738.png)
![6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B3003739.png)